molecular formula C21H23N5O6 B1684486 Pixantrone maleato CAS No. 144675-97-8

Pixantrone maleato

Número de catálogo: B1684486
Número CAS: 144675-97-8
Peso molecular: 441.4 g/mol
Clave InChI: GORZTPPEWDXGBU-BTJKTKAUSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

El dimaleato de pixantrona es un fármaco antineoplásico (anticancerígeno) experimental, un análogo de la mitoxantrona con menos efectos tóxicos en el tejido cardíaco. Actúa como veneno de la topoisomerasa II y agente intercalante. El compuesto se utiliza principalmente en el tratamiento del linfoma agresivo no Hodgkin recidivante o refractario .

Aplicaciones Científicas De Investigación

Treatment of Non-Hodgkin Lymphoma

  • Efficacy in Relapsed/Refractory NHL :
    • Pixantrone has been evaluated in several clinical trials, notably the PIX301 study, which demonstrated its effectiveness as a monotherapy in patients with relapsed or refractory aggressive NHL. In this trial, pixantrone showed a complete response rate of 20% compared to 5.7% for physician's choice therapy .
    • A retrospective analysis indicated that among patients treated with pixantrone, some achieved durable responses lasting over 400 days, irrespective of their previous treatment responses .
  • Comparative Safety Profile :
    • Clinical findings suggest that pixantrone has a significantly lower incidence of severe cardiac events compared to doxorubicin and mitoxantrone. Patients receiving pixantrone experienced reduced rates of febrile neutropenia and infections .

Long-Term Response and Remission

A detailed case study involving 17 patients with aggressive NHL revealed that:

  • The median age was 61 years, with most patients having received at least two prior therapies.
  • Responses varied widely; however, durable responses were observed in several cases regardless of previous treatment outcomes.
  • Notably, four patients remained progression-free for over 400 days following treatment with pixantrone .

Comparative Efficacy

Drug Complete Response Rate Severe Cardiotoxicity Incidence Other Side Effects
Pixantrone20%Significantly lower than doxorubicinReduced infections and thrombocytopenia
DoxorubicinVaries (typically higher)High incidenceFebrile neutropenia common
MitoxantroneVariesHigh incidenceSimilar side effects as doxorubicin

Mecanismo De Acción

El dimaleato de pixantrona ejerce sus efectos intercalandose en el ADN e inhibiendo la topoisomerasa II. Esta acción conduce a la estabilización de los complejos proteína-ADN, lo que resulta en roturas de ADN de doble cadena e inhibición de la replicación del ADN. La estructura única del compuesto le permite ejercer estos efectos con cardiotoxicidad reducida en comparación con otras antraciclinas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El dimaleato de pixantrona se sintetiza a través de una serie de reacciones químicas que involucran la modificación de las estructuras de la antracenediona.

Métodos de producción industrial

La producción industrial del dimaleato de pixantrona implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso incluye el uso de solventes y reactivos específicos, seguido de pasos de purificación como la cristalización y la filtración .

Análisis De Reacciones Químicas

Tipos de reacciones

El dimaleato de pixantrona experimenta varias reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno, agentes reductores como el borohidruro de sodio y varios nucleófilos para reacciones de sustitución. Las reacciones se llevan a cabo típicamente bajo condiciones controladas de temperatura y pH para garantizar la formación del producto deseado .

Productos principales formados

Los productos principales formados a partir de estas reacciones incluyen varios derivados oxidados, reducidos y sustituidos del dimaleato de pixantrona, cada uno con propiedades químicas y farmacológicas distintas .

Comparación Con Compuestos Similares

Compuestos similares

Singularidad

El dimaleato de pixantrona es único debido a su cardiotoxicidad reducida mientras mantiene la eficacia en el tratamiento del linfoma agresivo no Hodgkin. Su estructura permite una intercalación efectiva del ADN y una inhibición de la topoisomerasa II con menos efectos secundarios, lo que lo convierte en una alternativa prometedora a otras antraciclinas y antracenedionas .

Actividad Biológica

Pixantrone dimaleate is a novel aza-anthracenedione compound that has garnered attention for its potential in treating relapsed or refractory aggressive non-Hodgkin lymphoma (NHL). This article delves into the biological activity of pixantrone dimaleate, focusing on its mechanisms of action, efficacy in clinical settings, and safety profile, particularly concerning cardiotoxicity.

Pixantrone exhibits a multifaceted mechanism of action:

  • DNA Intercalation : Similar to anthracyclines, pixantrone intercalates into DNA, disrupting the normal function of nucleic acids. This interaction leads to nucleic acid compaction and stabilization of the DNA structure.
  • Topoisomerase II Inhibition : Pixantrone acts as a topoisomerase II poison, stabilizing the transient protein-DNA complex, which results in double-strand breaks in DNA . However, the correlation between these breaks and cytotoxic potency remains unclear .
  • Covalent Drug-DNA Adduct Formation : The compound is activated by formaldehyde to form stable covalent adducts with DNA. This reaction is both concentration and time-dependent, showing a significantly higher propensity for adduct formation compared to mitoxantrone .

Clinical Trials Overview

Pixantrone has been evaluated in multiple clinical trials, most notably the PIX301 study, which assessed its efficacy as a treatment for heavily pretreated patients with aggressive NHL. Key findings include:

  • Complete Response Rates : In the PIX301 trial, 24% of patients achieved a complete response (CR) or unconfirmed complete response (CRu) with pixantrone .
  • Long-Term Remission : Case studies indicate that some patients experienced durable responses and long-term remission, with several remaining progression-free for over 400 days following treatment .

Comparative Efficacy

A comparison of pixantrone with other chemotherapeutic agents reveals its competitive efficacy:

Study Treatment CR Rate (%) ORR (%) PFS (months) OS (months)
PIX301Pixantrone2437.15.3Not reported
Comparator ArmVarious single-agent therapies5.714.32.6Not reported
Real-life StudiesPixantrone Monotherapy10242.03.4

Safety Profile

One of the significant advantages of pixantrone over traditional anthracyclines is its reduced cardiotoxicity:

  • Cardiotoxicity Reduction : Pixantrone has been designed to minimize cardiotoxic effects while maintaining antineoplastic activity. It achieves this by reducing the formation of free radicals and cardiotoxic metabolites typically associated with anthracycline treatments .
  • Mechanistic Insights : The compound's redox inactivity contributes to its lower cardiotoxic profile, as it does not bind iron or promote reactive oxygen species formation to the same extent as other agents .

Case Studies and Observations

Several case studies have highlighted the clinical utility of pixantrone:

  • In one instance, a patient with diffuse large B-cell lymphoma (DLBCL) achieved CR after receiving pixantrone combined with rituximab, leading to long-term remission post-consolidation therapy .
  • Another patient who relapsed after allogeneic stem cell transplantation also achieved CR with pixantrone without significant side effects .

Propiedades

Key on ui mechanism of action

Pixantrone is an aza-anthracenedione which acts as a DNA intercalator. By intercalating between DNA, with modest affinity, it stimulates DNA cleavage by topoisomerase II. (Pixantrone acts as a poison to topoisomerase II by stabilizing protein-DNA complexes which are usually transient, giving rise to double stranded DNA breaks.) However, pixantrone is believed to have additional mechanisms of action as its potency does not correlate to the degree of double stranded DNA breaks observed. It has been postulated that this second mechanism may be pixantrone-DNA adduct formation. [1] It is important to note that the formation of a pixtantrone-DNA adduct requires pixantrone activation by formaldehyde. Formadehyde may be generated in vitro by hydrogen peroxide, and is derived by various sources in biological systems. It is present in low levels as a result of normal metabolism, and may be present in elevated levels in some haematolgical malignancies. [1] The formation of pixantrone-DNA adducts is thus feasible, and it is believed that a long pixantrone-DNA adduct half life has the potential to maximize DNA damage. It may do so by enhancing the disruption of DNA replication and transcription, and potentially by encourage apoptosis. [1] In explanation of pixantrones lack of cardiotoxicity, it has been elucidated that pixantrone is structurally similar to mitoxantrone; however, instead of a 5,8-dihydroxyphenyl ring (thought to be responsible for cardiotoxicity) it has a nitrogen heteroatom. This nitrogen heteroatom helps to create additional hydrogen bonding sites amd increases pixantrone interaction with DNA and topoisomerase II. [2] Pixantrone's lack of a hydroquinone is believed to render it resistant to one electron reduction. In contrast, doxorubicin - which contains a hydroquinone - experiences one electron redox cycling and ROS formation via NADH dehydrogenase. [3] Pixantrone also does not bind iron, and thus does not produce ROS by redox cycling between oxidative states of iron, as other anthracyclines do. [2] The first line agent doxorubicin is cardiotoxic, in part, due to its ability to redox activate the superoxide anion and hydrogen peroxide, and form a long-lived secondary alcohol metabolite: doxorubicinol. [3] Clearance of doxorubicin from myocardial tissue is incomplete, and it can be found months or years after the last administration. [3] In doxorubicin treated ex vivo cardiac strips, pixantrone formed an N-dealkylated product that inhibited metabolism of residual doxorubicin into doxorubicinol. Additionally, in ex vivo human myocardial strips (doxorubicin naive, and doxorubicin pretreated) pixantrone showed high cardiac uptake without formation of superoxide anion or hydrogen peroxide. Pixantrones lack of cardiotoxicity is thus attributed to its redox inactivity and inhibition of doxorubicinol formation. [3]

Número CAS

144675-97-8

Fórmula molecular

C21H23N5O6

Peso molecular

441.4 g/mol

Nombre IUPAC

6,9-bis(2-aminoethylamino)benzo[g]isoquinoline-5,10-dione;(Z)-but-2-enedioic acid

InChI

InChI=1S/C17H19N5O2.C4H4O4/c18-4-7-21-12-1-2-13(22-8-5-19)15-14(12)16(23)10-3-6-20-9-11(10)17(15)24;5-3(6)1-2-4(7)8/h1-3,6,9,21-22H,4-5,7-8,18-19H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

Clave InChI

GORZTPPEWDXGBU-BTJKTKAUSA-N

SMILES

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O

SMILES isomérico

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=C\C(=O)O)\C(=O)O

SMILES canónico

C1=CC(=C2C(=C1NCCN)C(=O)C3=C(C2=O)C=NC=C3)NCCN.C(=CC(=O)O)C(=O)O

Apariencia

Brown to black solid powder

Pictogramas

Acute Toxic; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO and water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

5,8-bis((2-aminoethyl)amino)-2-aza-anthracene-9,10-dione
5,8-bis(2-aminoethylamino)-2-azaanthracene-9,10-dione
6,9-AEA-BIQDO
6,9-bis((2-aminoethyl)amino)benzo(g)isoquinoline-5,10-dione
BBR 2778
BBR-2778
BBR2778
pixantrone

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pixantrone dimaleate
Reactant of Route 2
Pixantrone dimaleate
Reactant of Route 3
Pixantrone dimaleate
Reactant of Route 4
Pixantrone dimaleate
Reactant of Route 5
Reactant of Route 5
Pixantrone dimaleate
Reactant of Route 6
Reactant of Route 6
Pixantrone dimaleate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.